1-Androsterone
CAS No.: 23633-63-8
Cat. No.: VC0190926
Molecular Formula: C19H28O2
Molecular Weight: 288.42
* For research use only. Not for human or veterinary use.

CAS No. | 23633-63-8 |
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Molecular Formula | C19H28O2 |
Molecular Weight | 288.42 |
IUPAC Name | (3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
SMILES | CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C |
Chemical Structure and Properties
Nomenclature and Identification
1-Androsterone is known by several alternative names in scientific literature and commercial markets:
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1-Dehydroepiandrosterone (1-DHEA)
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δ 1-Epiandrosterone
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1-Prasterone
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1-Andro
The compound is identified by the CAS Number 23633-63-8 and has a molecular formula of C₁₉H₂₈O₂ .
Physical and Chemical Characteristics
1-Androsterone possesses specific physical and chemical properties that define its behavior in biological systems and laboratory settings.
Table 1: Physical and Chemical Properties of 1-Androsterone
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₈O₂ |
Molecular Weight | 288.4244 g/mol |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 7/7 |
SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CCC2=O |
InChIKey | DYMROBVXGSLPAY-LUJOEAJASA-N |
This steroid compound features a characteristic structure with a double bond at the 1-position of the steroid nucleus, distinguishing it from related androgens .
Biological Activity and Mechanism of Action
Conversion and Metabolic Activation
1-Androsterone exerts its effects through a specific biological pathway:
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It undergoes conversion to 1-testosterone in the body through enzymatic processes
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The converted 1-testosterone binds to androgen receptors in muscle tissues
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This binding promotes protein synthesis and muscle growth
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The compound influences the expression of genes involved in muscle development and repair
Interestingly, research suggests that 1-Androsterone itself displays androgenic effects, with approximately 1/10 the activity of 5α-dihydrotestosterone (DHT). This finding indicates that it may function as an active hormone rather than merely a prohormone .
Compound | Relative Activity |
---|---|
1-Androsterone (1-AD) | 1/10 as active as DHT |
1-Testosterone | Comparable potency to DHT |
1-DHA (3α-hydroxy-5α-androst-1-en-17-one) | 1/100 as active as DHT |
1-DHEA (3β-hydroxy-5α-androst-1-en-17-one) | 1/100 as active as DHT |
These measurements demonstrate the varying degrees of androgenic potential among 1-Androsterone and its metabolites, with 1-testosterone showing the strongest activity .
Metabolism and Excretion
Effects on Urinary Steroid Profile
Administration of 1-Androsterone has been shown to alter common urinary steroid profile ratios, which has implications for both physiological effects and detection methods:
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Increased androsterone/etiocholanolone ratio
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Elevated 5α-/5β-androstane-3α,17β-diol ratio
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Increased excretion rate of androsterone
These changes in the steroid profile persist for approximately 2 days following administration, providing a potential window for detection in anti-doping testing .
Detection Markers and Timeframes
For anti-doping purposes and clinical monitoring, specific metabolites serve as reliable markers for 1-Androsterone use:
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3α-hydroxy-5α-androst-1-en-17-one (1-DHA) appears most suitable for long-term detection
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This characteristic metabolite remains detectable in screening for 9-10 days after a single administration
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The extended detection window makes this metabolite particularly valuable for anti-doping agencies
A study examining the administration of a single capsule of a commercial 1-Androsterone product confirmed these findings, with the characteristic metabolite remaining detectable for approximately nine days .
Research Studies and Findings
Human Administration Studies
Several studies have investigated the metabolism and effects of 1-Androsterone through controlled administration to human subjects:
A study involving six male volunteers who received a single oral dose of 50 mg of 1-androstenedione (a related compound) demonstrated:
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Detection of multiple metabolites including 1-testosterone and various hydroxylated derivatives
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Alteration of urinary steroid profile ratios for approximately 2 days post-administration
Another study examined the content and effects of a commercial product labeled "1-Androsterone" from the brand "Advanced Muscle Science":
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Analysis confirmed the presence of 3β-hydroxy-5α-androst-1-en-17-one as labeled
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Semi-quantitative analysis verified the labeled amount (100 mg per capsule)
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Following oral administration to a male volunteer, numerous metabolites were detected and monitored
Analytical Identification
Researchers have employed various analytical techniques to identify and characterize 1-Androsterone:
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Gas chromatography-mass spectrometry (GC-MS) analysis of both underivatized and bis-TMS (trimethylsilyl) derivatives
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Comparison with chemically synthesized reference standards
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Nuclear magnetic resonance (NMR) spectroscopy
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Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS)
These analytical approaches have enabled precise identification of 1-Androsterone in both research settings and commercial products.
Metabolic Impact and Physiological Effects
Hormonal and Metabolic Alterations
Research on androgens and their derivatives suggests that compounds like 1-Androsterone can induce significant metabolic changes:
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Alterations in carnitine metabolism
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Changes in amino acid metabolism
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Modifications in lipid metabolism, particularly affecting glycerophospholipids and sphingolipids
These metabolic alterations may contribute to both the desired effects (muscle growth) and potential side effects of the compound.
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